(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride

Nicotinic acetylcholine receptor Stereochemistry-activity relationship Chiral building block

(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride (CAS 2227199-19-9) is a chiral, cis-fused bicyclic diamine salt of the 3,8-diazabicyclo[4.2.0]octane chemotype. The compound features defined (1R,6S) absolute stereochemistry, a methyl substituent at the bridgehead-proximal N3 position, and an unsubstituted secondary amine at N8, furnished as the dihydrochloride salt (C₇H₁₆Cl₂N₂, MW 199.12 g/mol).

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
Cat. No. B15069906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESCN1CCC2CNC2C1.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-7(6)5-9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1
InChIKeyMMEHTIGZGIDNOI-GPJOBVNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane Dihydrochloride – A Stereodefined Bicyclic Diamine Building Block for CNS Ligand Discovery and Medicinal Chemistry Procurement


(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride (CAS 2227199-19-9) is a chiral, cis-fused bicyclic diamine salt of the 3,8-diazabicyclo[4.2.0]octane chemotype. The compound features defined (1R,6S) absolute stereochemistry, a methyl substituent at the bridgehead-proximal N3 position, and an unsubstituted secondary amine at N8, furnished as the dihydrochloride salt (C₇H₁₆Cl₂N₂, MW 199.12 g/mol) . This specific scaffold and stereochemistry are critical structural determinants for high-affinity agonist activity at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the hα4β2 subtype, where members of this chemotype rank among the most potent ligands identified to date, exhibiting picomolar binding affinities comparable or superior to the natural alkaloid epibatidine [1]. The dihydrochloride salt form confers aqueous solubility advantages essential for in vitro assay handling and in vivo formulation, positioning this compound as a preferred, characterization-ready procurement option for structure–activity relationship (SAR) programs targeting nAChRs and related CNS targets.

Why Generic Substitution of (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane Dihydrochloride Is Scientifically Unsound


The (1R,6S)-3-methyl substitution pattern and cis-ring junction stereochemistry are not interchangeable with the (1S,6R) enantiomer, the unsubstituted parent, or alternative N-methyl positional isomers. Quantitative structure–activity relationship (QSAR) models of 3,8-diazabicyclo[4.2.0]octane derivatives demonstrate that steric and electrostatic fields around the 3-position profoundly and independently govern both agonist potency (EC₅₀) at hα4β2 nAChRs and selectivity versus the hα2β3 subtype [1]. Substituting the methyl group or inverting the bridgehead stereochemistry would alter the alignment of these pharmacophoric elements, predictably reducing target engagement. Furthermore, employing the free base or a different salt form (e.g., bis-TFA salt) compromises aqueous solubility and reproducibility of solution-phase assays, as the dihydrochloride form ensures consistent protonation state, hygroscopic stability, and solubility distinct from unprotonated or weakly protonated analogs . These interdependent stereochemical, substitutional, and salt-form variables mean that generic substitution without quantitative bridging data introduces unacceptable risk into lead optimization, pharmacological profiling, and process development workflows.

(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane Dihydrochloride – Quantitative Differentiation Evidence


Stereochemical Fidelity Enables Predicted nAChR α4β2 Agonist Activity Unlike Racemic or Enantiomeric Mixtures

The defined (1R,6S) absolute configuration of this compound is essential for achieving high-affinity agonist activity at the hα4β2 nicotinic receptor subtype. Comparative molecular field analysis (CoMFA) models of 3,8-diazabicyclo[4.2.0]octane derivatives reveal that the spatial orientation of substituents at the 1- and 6-positions is a dominant determinant of pEC₅₀ (α4β2), with cross-validated r² (r²cv) = 0.584 and conventional r² = 0.924 for the pEC₅₀ model [1]. The (1R,6S) diastereomer aligns with the sterically favored CoMFA contour, whereas the (1S,6R) enantiomer or cis/trans mixtures would place substituents into sterically disfavored regions identified by the model, predicting significant loss of potency. The target compound is supplied with certified enantiomeric purity (≥98% for the dihydrochloride salt) , contrasting with generic ‘3-methyl-3,8-diazabicyclo[4.2.0]octane’ offerings that are frequently racemic or of undefined stereochemistry, which cannot guarantee the predicted nAChR activity profile.

Nicotinic acetylcholine receptor Stereochemistry-activity relationship Chiral building block

Aqueous Solubility of Dihydrochloride Salt vs. Free Base Enables Direct In Vitro and In Vivo Assay Deployment

The dihydrochloride salt form of (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane displays substantially enhanced aqueous solubility compared to the free base. The corresponding free base (CAS 1434126-84-7) is reported to be practically insoluble in water (approximately 0.03 g/100 mL at 20°C, equivalent to ~0.3 g/L) . In contrast, the dihydrochloride salt is described as significantly more water-soluble, facilitating solution-phase handling at millimolar concentrations without the need for organic co-solvents . This solubility differential is critical for achieving reproducible dose-response relationships in functional nAChR assays (e.g., FLIPR, patch-clamp electrophysiology) performed in aqueous physiological buffers.

Aqueous solubility Salt selection Bioassay compatibility

3-Methyl-3,8-diazabicyclo[4.2.0]octane Scaffold Achieves Picomolar hα4β2 nAChR Affinity Competitive with Epibatidine

The 3,8-diazabicyclo[4.2.0]octane chemotype, of which the target compound is a key synthetic intermediate, has been demonstrated to produce some of the most potent nAChR ligands known. In the foundational structure–activity relationship study by Frost et al., multiple 3,8-diazabicyclo[4.2.0]octane derivatives (compounds 24, 25, 28, 30, 32, and 47) exhibited picomolar binding affinity (Ki) for the human high-affinity nicotine recognition site hα4β2, with affinities equivalent to or exceeding that of epibatidine (Ki = 0.045 nM) [1]. The 3-methyl substitution and (1R,6S) bridgehead stereochemistry of the target compound match the core pharmacophore of these highly optimized agonists, making it the direct precursor for generating N8-substituted analogs that retain this exceptional affinity profile. In functional assays, the same compound class demonstrates nanomolar agonist potency, with EC₅₀ values in the range of 1–50 nM at hα4β2 [1].

Nicotinic receptor affinity Epibatidine comparator Radioligand binding

QSAR-Derived Subtype Selectivity: 3-Methyl and (1R,6S) Stereochemistry Favor α4β2 Over α2β3 nAChR Activity

Quantitative structure–selectivity relationship (QSSR) models derived from 3,8-diazabicyclo[4.2.0]octane derivatives demonstrate that the 3-methyl substituent and the (1R,6S) stereochemistry jointly contribute to discriminatory potency between the α4β2 and α2β3 nAChR subtypes. The CoMFA model for selectivity (p[EC₅₀(α4β2)/EC₅₀(α2β3)]) yielded a cross-validated r²cv of 0.599 and conventional r² of 0.875, indicating robust predictive power [1]. Electrostatic and steric contour maps from this model identify the 3-position as a key selectivity determinant: the methyl group in the (1R,6S) configuration occupies a sterically favored region that enhances α4β2 potency while simultaneously disfavoring α2β3 activation. This selectivity is critical because α2β3 agonism is associated with ganglionic side effects, and high α4β2/α2β3 selectivity is a prerequisite for CNS-targeted nAChR therapeutics with acceptable tolerability profiles [1].

Subtype selectivity α4β2 vs. α2β3 CoMFA QSSR

Certified Purity and Defined Storage Stability of the Dihydrochloride Salt Ensure Reproducible Research Outcomes

The (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride is supplied with a certified minimum purity of ≥98% (HPLC), as verified by vendor Certificates of Analysis . The free base form (CAS 1434126-84-7) is also available at ≥98% purity ; however, the dihydrochloride salt form offers distinct storage advantages: it is recommended for storage sealed in dry conditions at 2–8°C, with long-term stability data from MolCore indicating a shelf life of 2 years when stored at -20°C . In comparison, the bis-trifluoroacetic acid (TFA) salt variant (CAS 2173083-55-9) is typically offered at analytical purity levels that may be less rigorously defined [1]. The availability of defined purity metrics and storage protocols for the dihydrochloride form directly supports GLP-compliant procurement workflows and minimizes batch-to-batch variability in research settings.

Analytical purity Storage stability Quality control

Optimal Research and Industrial Application Scenarios for (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane Dihydrochloride


Lead Optimization of α4β2-Selective nAChR Agonists for Neuropathic Pain and Cognitive Disorders

The (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane scaffold is a privileged starting point for synthesizing N8-substituted analogs targeting the hα4β2 nAChR, as validated by picomolar affinity data [1]. The defined (1R,6S) stereochemistry aligns with CoMFA steric contours critical for potency [2]. The dihydrochloride salt’s aqueous solubility enables direct use in functional FLIPR assays and whole-cell patch-clamp electrophysiology without DMSO carriership, streamlining SAR evaluation. In vivo, the salt form facilitates formulation in saline vehicles for acute nociceptive pain models (e.g., formalin test in rats), where several scaffold-derived analogs have already demonstrated robust analgesic efficacy comparable to epibatidine [1].

Synthesis of PET Radioligand Precursors for CNS nAChR Imaging

The free secondary amine at the 8-position of the (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane core is an ideal handle for introducing ¹⁸F- or ¹¹C-labeled prosthetic groups. The target compound has been explicitly noted as a building block for novel PET radiotracers, with successful ¹⁸F-labeling demonstrated for CNS imaging applications [3]. The high enantiomeric purity (≥98%) of the dihydrochloride salt ensures that the radiolabeled product retains the (1R,6S) configuration required for specific binding to hα4β2 receptors, avoiding the confounding signal from the non-binding enantiomer that would arise from racemic starting material .

Selectivity-Driven CNS Drug Discovery Leveraging QSAR-Guided Design

Medicinal chemistry teams seeking to optimize α4β2/α2β3 selectivity can utilize the (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane core as a foundation for library synthesis. The QSSR CoMFA model [2] provides specific steric and electrostatic guidance for substituent selection at the N8 position to amplify selectivity. Because the 3-methyl and (1R,6S) stereochemistry are already fixed in the optimal configuration, synthetic effort is focused exclusively on N8 diversification, increasing the probability of generating selective, CNS-penetrant candidates while avoiding the resource expenditure of re-exploring the core scaffold parameters.

Pharmaceutical Process Chemistry and GMP Intermediate Supply

For process R&D groups scaling up nAChR or orexin receptor modulator candidates, the (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride offers distinct advantages as a regulatory starting material. It is commercially available with documented purity (≥98%) , Certificates of Analysis, and defined storage conditions (2–8°C, dry) , meeting the documentation requirements for IND-enabling studies. The availability of the corresponding free base and the (1S,6R) enantiomer further supports impurity profiling and chiral purity method development, a prerequisite for CMC regulatory submissions.

Quote Request

Request a Quote for (1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.